molecular formula C24H29N5O6S2 B4000992 4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

Cat. No.: B4000992
M. Wt: 547.7 g/mol
InChI Key: GJCOXWCKNIUWJX-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with dipropylsulfamoyl and methoxypyrimidinylsulfamoyl substituents, which contribute to its distinctive properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfamoyl derivatives have shown efficacy.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with appropriate sulfonyl chlorides to introduce the sulfamoyl groups.

    Introduction of the Pyrimidinyl Group: The methoxypyrimidinyl group is introduced through nucleophilic substitution reactions, often using pyrimidinyl halides.

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl groups can be oxidized to form sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated aromatic compounds and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The methoxypyrimidinyl group can interact with nucleic acids, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
  • 4-(diethylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
  • 4-(dipropylsulfamoyl)-N-[4-[(6-ethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

Uniqueness

4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide stands out due to its specific combination of functional groups The dipropylsulfamoyl and methoxypyrimidinyl groups confer unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6S2/c1-4-14-29(15-5-2)37(33,34)21-10-6-18(7-11-21)24(30)27-19-8-12-20(13-9-19)36(31,32)28-22-16-23(35-3)26-17-25-22/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCOXWCKNIUWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
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4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
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4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
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4-(dipropylsulfamoyl)-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

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